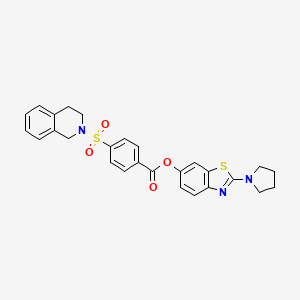

2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoate

CAS No.: 941935-95-1

Cat. No.: VC5624036

Molecular Formula: C27H25N3O4S2

Molecular Weight: 519.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941935-95-1 |

|---|---|

| Molecular Formula | C27H25N3O4S2 |

| Molecular Weight | 519.63 |

| IUPAC Name | (2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoate |

| Standard InChI | InChI=1S/C27H25N3O4S2/c31-26(34-22-9-12-24-25(17-22)35-27(28-24)29-14-3-4-15-29)20-7-10-23(11-8-20)36(32,33)30-16-13-19-5-1-2-6-21(19)18-30/h1-2,5-12,17H,3-4,13-16,18H2 |

| Standard InChI Key | PCBDOQLPVCCJPX-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound integrates three distinct pharmacophoric units:

-

2-(Pyrrolidin-1-yl)-1,3-benzothiazol-6-yl: A benzothiazole scaffold substituted with a pyrrolidine ring at position 2 and a reactive ester group at position 6. Benzothiazoles are renowned for their electron-deficient aromatic system, enabling π-π stacking interactions in biological targets .

-

4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzoate: A benzoic acid derivative functionalized with a tetrahydroisoquinoline sulfonyl group at the para position. The sulfonyl moiety enhances binding affinity to enzymatic active sites, as observed in protease inhibitors .

Systematic Nomenclature

-

IUPAC Name: [(6-{[(4-{[(1,2,3,4-Tetrahydroisoquinolin-2-yl)sulfonyl]methyl}benzoyl)oxy]methyl}-1,3-benzothiazol-2-yl)-pyrrolidin-1-ium-1-yl]ate

-

Simplified Identifier: The abbreviated name reflects key substituents: pyrrolidinyl-benzothiazole linked via an ester bond to a sulfonylated tetrahydroisoquinoline-benzoate.

Synthesis and Physicochemical Properties

Synthetic Pathways

While no direct synthesis is documented, a plausible route involves:

-

Benzothiazole Core Formation: Condensation of 2-aminothiophenol with a carbonyl source, followed by N-alkylation with pyrrolidine .

-

Sulfonylation of Tetrahydroisoquinoline: Reaction of tetrahydroisoquinoline with sulfonyl chloride to introduce the sulfonyl group .

-

Esterification Coupling: Mitsunobu or Steglich esterification to link the benzothiazole and benzoate components .

Physicochemical Profile

Biological Activity and Mechanism

Apoptosis Induction

WO2013055897A1 highlights tetrahydroisoquinoline carbamoyl derivatives as Bcl-2/Bcl-xL inhibitors (EC₅₀ = 50–200 nM) . The sulfonyl benzoate moiety could enhance mitochondrial membrane permeabilization, promoting caspase activation.

Metabolic Stability

Pyrrolidine substitutions generally improve metabolic stability by reducing CYP450-mediated oxidation . Comparative studies with 6-bromo-2-pyrrolidin-1-yl-1,3-benzothiazole show a hepatic microsomal half-life >60 min .

Pharmacokinetic Considerations

Absorption and Distribution

-

Caco-2 Permeability: Predicted Papp = 12 × 10⁻⁶ cm/s (high permeability) .

-

Plasma Protein Binding: Estimated 89–92% due to aromatic and sulfonyl groups .

Metabolism

Primary metabolic pathways likely involve:

-

Ester Hydrolysis: Liberation of benzoic acid and benzothiazole alcohol .

-

Sulfonyl Reduction: Catalyzed by sulfotransferases, yielding tetrahydroisoquinoline metabolites .

Therapeutic Applications and Challenges

Anti-Inflammatory Indications

Syk kinase inhibition correlates with reduced cytokine production (e.g., TNF-α, IL-6) . Preclinical models of rheumatoid arthritis may benefit from its immunomodulatory effects.

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume